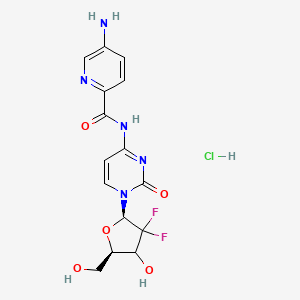
Viral polymerase-IN-1 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viral polymerase-IN-1 (hydrochloride) is a derivative of Gemcitabine, known for its potent antiviral properties. This compound effectively inhibits influenza A and B virus infections and demonstrates activity against SARS-CoV-2 infection. It acts by interfering with viral RNA replication and transcription within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Viral polymerase-IN-1 (hydrochloride) involves the derivatization of Gemcitabine. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the modification of the nucleoside structure to enhance its antiviral activity .
Industrial Production Methods
Industrial production methods for Viral polymerase-IN-1 (hydrochloride) are not extensively documented in public literature. Typically, such compounds are produced through a series of chemical reactions involving nucleoside analogs, followed by purification and crystallization processes to obtain the hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Viral polymerase-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside structure, potentially enhancing its antiviral properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions are modified nucleoside analogs with enhanced antiviral activity. These products are then further processed to obtain the final hydrochloride salt form .
Applications De Recherche Scientifique
Viral polymerase-IN-1 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Investigated for its potential use in treating viral infections, particularly influenza and SARS-CoV-2.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of Viral polymerase-IN-1 (hydrochloride) involves its incorporation into viral RNA during replication. This incorporation disrupts the synthesis process, preventing the virus from proliferating. The compound targets the viral RNA-dependent RNA polymerase, acting as a competitive inhibitor or alternative substrate, thereby inhibiting viral RNA synthesis and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: An antiviral drug that also targets viral RNA polymerase and is used to treat COVID-19.
Favipiravir: Another nucleoside analog with antiviral activity against various RNA viruses.
Molnupiravir: A nucleoside analog that inhibits the replication of SARS-CoV-2
Uniqueness
Viral polymerase-IN-1 (hydrochloride) is unique due to its specific derivatization from Gemcitabine, which enhances its antiviral properties against both influenza viruses and SARS-CoV-2. Its ability to interfere with viral RNA replication and transcription makes it a valuable compound in antiviral research and drug development .
Propriétés
Formule moléculaire |
C15H16ClF2N5O5 |
|---|---|
Poids moléculaire |
419.77 g/mol |
Nom IUPAC |
5-amino-N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H15F2N5O5.ClH/c16-15(17)11(24)9(6-23)27-13(15)22-4-3-10(21-14(22)26)20-12(25)8-2-1-7(18)5-19-8;/h1-5,9,11,13,23-24H,6,18H2,(H,20,21,25,26);1H/t9-,11?,13-;/m1./s1 |
Clé InChI |
WYFKQNWSWILBHM-KMEZYYABSA-N |
SMILES isomérique |
C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C(C([C@H](O3)CO)O)(F)F.Cl |
SMILES canonique |
C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)

![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)


![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)







